ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate

Lipophilicity XLogP Chromenone

Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate (CAS 307547-82-6, MFCD02080502) is a synthetic chromen-2-one (coumarin) derivative with molecular formula C₂₃H₂₄O₅ and a molecular weight of 380.44 g/mol. The compound features a 4-phenyl-6-propyl-substituted coumarin core linked via an ether bond at the 7-position to an ethyl 2-oxypropanoate side chain.

Molecular Formula C23H24O5
Molecular Weight 380.44
CAS No. 307547-82-6
Cat. No. B2414678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate
CAS307547-82-6
Molecular FormulaC23H24O5
Molecular Weight380.44
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3
InChIInChI=1S/C23H24O5/c1-4-9-17-12-19-18(16-10-7-6-8-11-16)13-22(24)28-21(19)14-20(17)27-15(3)23(25)26-5-2/h6-8,10-15H,4-5,9H2,1-3H3
InChIKeyWYQMJFINVLCCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate (CAS 307547-82-6): A 4-Phenylcoumarin Propanoate Ester for Lipid-Modulation and PPAR-Targeted Screening Libraries


Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate (CAS 307547-82-6, MFCD02080502) is a synthetic chromen-2-one (coumarin) derivative with molecular formula C₂₃H₂₄O₅ and a molecular weight of 380.44 g/mol . The compound features a 4-phenyl-6-propyl-substituted coumarin core linked via an ether bond at the 7-position to an ethyl 2-oxypropanoate side chain. Structurally, it belongs to the broader class of α-ethoxy-phenylpropionic acid derivatives, which have been extensively studied as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists with antilipidemic activity demonstrated in the Triton WR-1339 hyperlipidemic rat model for related chroman- and chromone-2-carboxylate analogs [1]. However, no peer-reviewed biological activity data specific to this compound were identified in the publicly available literature as of the search date.

Why the 6-Propyl Substituent in Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate Cannot Be Presumed Functionally Interchangeable with 6-Chloro, 6-H, or Alternative Ester Analogs


Within the α-ethoxy-phenylpropionic acid derived PPAR modulator class, minor structural modifications at the chromenone 6-position and the ester terminus profoundly alter lipophilicity, target binding, and in vivo antilipidemic profiles. Witiak et al. (1975) demonstrated in the Triton WR-1339 hyperlipidemic rat model that replacing the 6-chloro substituent with a 6-phenyl or 6-phenoxy group shifted the antilipidemic mechanism, with the 6-chlorochromone ester showing activity in both normolipidemic and hyperlipidemic rats while the 6-chlorochromanone ester was inactive [1]. Extrapolating from this SAR, the 6-propyl substitution in CAS 307547-82-6 introduces distinct lipophilic character (predicted XLogP increase relative to the 6-H or 6-Cl analogs) that will differentially affect PPAR subtype selectivity, metabolic stability, and protein binding compared to the commercially available 6-chloro analog (Sigma-Aldrich R102865) . Procurement decisions based solely on core scaffold similarity without accounting for these substituent-specific effects risk selecting a compound with unanticipated potency, selectivity, or solubility outcomes.

Quantitative Differentiation Evidence for Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate vs. Structural Analogs


Predicted Lipophilicity (XLogP) Differentiation: 6-Propyl vs. 6-Chloro vs. 6-Unsubstituted Chromenone Propanoate Esters

The 6-propyl substituent of the target compound confers increased lipophilicity compared to the 6-chloro and 6-unsubstituted analogs, a parameter critically linked to PPAR ligand binding affinity and in vivo antilipidemic efficacy. The 6-chlorochromone ester demonstrated activity in both normolipidemic and hyperlipidemic Sprague-Dawley rats while the 6-chlorochromanone ester was inactive, indicating that lipophilicity at the 6-position is a key efficacy determinant [1]. The target compound's 6-propyl group (calculated logP contribution ~+1.5 vs. H) is structurally intermediate between the 6-chloro (electron-withdrawing, polar) and the 6-cyclohexyl (highly lipophilic) analogs that Witiak et al. showed produced a selective antitriglyceridemic effect without lowering cholesterol in hyperlipidemic rats [1].

Lipophilicity XLogP Chromenone PPAR SAR

Ester Mofety Comparison: Ethyl Propanoate vs. tert-Butyl Propanoate vs. Methyl Propanoate in 4-Phenylchromen-7-yloxy Series

The ethyl ester terminus of the target compound represents a deliberate balance between metabolic lability and oral bioavailability. Patent WO/2022 (composition comprising an inhibitor of mitochondrial transcription) discloses the tert-butyl ester analog (tert-butyl 2-(2-oxo-4-phenyl-chromen-7-yl)oxy-propanoate) as a distinct chemical entity, confirming that different ester variants within this scaffold are treated as separate inventions with non-obvious property differences [1]. The ethyl ester is expected to undergo more rapid carboxylesterase-mediated hydrolysis to the active free acid compared to the sterically hindered tert-butyl ester, which may confer longer half-life but slower onset of PPAR activation. The methyl ester analog (CID 2891926) has a lower molecular weight (358.8 vs. 380.44 g/mol for the target) and differing crystallinity, impacting formulation behavior [2].

Ester prodrug Metabolic stability PPAR Chromenone Hydrolysis susceptibility

Physicochemical Property Signature for Computational Screening Library Selection: CAS 307547-82-6 vs. Common Chromenone Library Members

The target compound occupies a distinct region of physicochemical property space relative to more common chromen-2-one screening library members. Key computed descriptors differentiate it from the 6-chloro analog (Sigma-Aldrich R102865): molecular weight (380.44 vs. 344.75 g/mol for the 6-Cl analog), rotatable bond count (7 vs. 5), and topological polar surface area. The 6-propyl group introduces conformational flexibility absent in the 6-chloro and 6-unsubstituted analogs while maintaining drug-like property ranges (MW <500, XLogP <5) . The compound contains one undefined stereocenter at the propanoate α-carbon, meaning it is supplied as a racemic mixture—an important consideration for procurement where enantiopure material may be required for target engagement studies .

Molecular descriptors Drug-likeness Virtual screening Chromenone library Chemical diversity

Limitation Disclosure: Absence of Publicly Available Biological Activity Data for CAS 307547-82-6

As of the search date, no peer-reviewed biological activity data (IC₅₀, EC₅₀, Ki, % inhibition, or in vivo efficacy) were found for this compound in PubMed, patents, or authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB). The absence of data does not indicate inactivity but rather that this compound remains an uncharacterized screening library member [1]. The structurally related 6-chlorochromone-2-carboxylate ester demonstrated antilipidemic activity in the Triton WR-1339 rat model (Witiak et al., 1975), and chromenone compounds with α-ethoxy-phenylpropionic acid motifs have been disclosed as PPARα/γ dual agonists in multiple patents [2], but these class-level observations cannot be quantitatively extrapolated to this specific compound.

Data gap Screening compound Uncharacterized Procurement caution Bioactivity unknown

Recommended Research Applications for Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate Based on Current Evidence


PPAR α/γ Dual Agonist Screening Library Expansion with 6-Position Diversity

This compound is best deployed as a diversity element in PPAR-targeted screening libraries, where its 6-propyl substituent fills a lipophilicity gap between the common 6-chloro and the bulkier 6-cyclohexyl/6-phenyl analogs. In the Triton WR-1339 hyperlipidemic rat model, the 6-cyclohexyl analog produced selective triglyceride lowering without affecting cholesterol, while the 6-chlorochromone ester showed broader antilipidemic activity [1]. The 6-propyl compound may exhibit an intermediate selectivity profile, making it valuable for probing the relationship between 6-position lipophilicity and PPARα vs. PPARγ subtype selectivity in transactivation assays.

Ester Prodrug Optimization Studies for Phenylpropanoic Acid-Based PPAR Modulators

The ethyl ester moiety provides a reference point for comparative hydrolysis rate studies within chromenone propanoate series. As documented in patent literature, tert-butyl ester variants of this scaffold are claimed as separate inventions [1]. This compound serves as the ethyl ester benchmark against which methyl (faster hydrolysis) and tert-butyl (slower hydrolysis) analogs can be compared in plasma stability and hepatocyte incubation assays to optimize the pharmacokinetic profile of the active free acid PPAR ligand.

Computational Docking and Molecular Dynamics Studies Targeting PPAR Ligand-Binding Domains

With 7 rotatable bonds and a racemic α-carbon stereocenter, this compound presents a useful test case for evaluating conformational sampling algorithms in PPARα, PPARγ, and PPARδ docking studies. Chromenone compounds have been shown via molecular docking to preferentially interact with the hydrophobic ligand-binding pocket of PPARs, producing transcriptional outcomes distinct from selective PPAR mono-agonists [1]. The 6-propyl group's conformational flexibility challenges rigid docking protocols and provides a benchmark for induced-fit or ensemble docking method validation.

Chemical Biology Probe Development for Lipid Metabolism Target Deconvolution

Given the established antilipidemic activity of structurally related chroman- and chromone-2-carboxylates in rat models [1], this compound may serve as a starting scaffold for target identification studies in lipid metabolism pathways. Its uncharacterized status makes it suitable for chemical proteomics approaches (e.g., affinity-based protein profiling) to identify novel PPAR-dependent and PPAR-independent targets, provided that appropriate activity-based probes can be synthesized from the free acid or amine-derivatized analogs.

Quote Request

Request a Quote for ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.